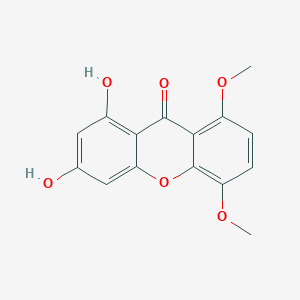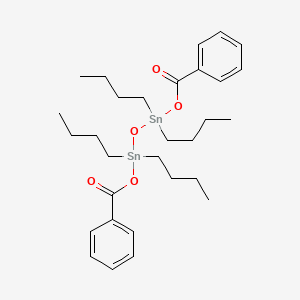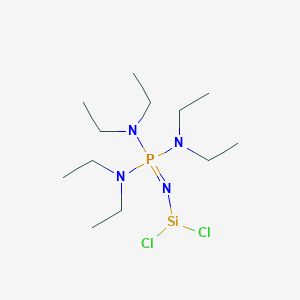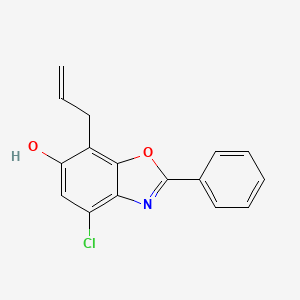
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid is an organic compound that features a benzoyl group substituted with chlorine and methyl groups, an oxirane ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 4-chloro-3-methylbenzoic acid, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxylation: Finally, the oxirane intermediate is carboxylated using carbon dioxide (CO2) under high pressure and temperature conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The benzoyl group can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving epoxides.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to the formation of covalent adducts. This interaction can modulate the activity of the enzyme and affect various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorobenzoyl)oxirane-2-carboxylic acid
- 3-(3-Methylbenzoyl)oxirane-2-carboxylic acid
- 3-(4-Chloro-3-methylphenyl)oxirane-2-carboxylic acid
Uniqueness
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid is unique due to the presence of both chlorine and methyl substituents on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Propiedades
Número CAS |
113342-25-9 |
|---|---|
Fórmula molecular |
C11H9ClO4 |
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
3-(4-chloro-3-methylbenzoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-5-4-6(2-3-7(5)12)8(13)9-10(16-9)11(14)15/h2-4,9-10H,1H3,(H,14,15) |
Clave InChI |
JOSTZKJZURBPLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)C2C(O2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)


![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

